2-Vinylnaphthalene
Overview
Description
2-Vinylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a naphthalene ring substituted with a vinyl group at the second position. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.
Mechanism of Action
Target of Action
2-Vinylnaphthalene is primarily used in the synthesis of various copolymers . These copolymers, such as Poly (sodium styrenesulfonate-co-2-vinyl-napthalene) copolymer and Poly (2-vinylnapthalene-alt-maleic acid)-graft-polystyrene, are the primary targets of this compound . They find applications as photoactive polymer micelles and stabilizers for polystyrene latexes .
Mode of Action
The interaction of this compound with its targets involves the formation of copolymers. The compound acts as a monomer in the polymerization process . .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of copolymers . The compound participates in the polymerization reactions that lead to the formation of these copolymers. The downstream effects of these reactions include the production of photoactive polymer micelles and polystyrene latex stabilizers .
Result of Action
The primary result of this compound’s action is the formation of copolymers . These copolymers have applications as photoactive polymer micelles and stabilizers for polystyrene latexes . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under cool, dry conditions to maintain its stability . It is also incompatible with oxidizing agents . .
Biochemical Analysis
Biochemical Properties
2-Vinylnaphthalene plays a role in various biochemical reactions, particularly in polymerization processes. It interacts with enzymes and proteins involved in these reactions. For instance, it undergoes cationic polymerization, a process facilitated by specific catalysts and enzymes . The interaction with these biomolecules is crucial for the formation of polymers with desired properties. Additionally, this compound can form copolymers with other monomers, influencing the biochemical properties of the resulting materials .
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. It can influence cell function by interacting with cellular membranes and proteins. This compound has been shown to affect cell signaling pathways, potentially altering gene expression and cellular metabolism . The presence of this compound in cellular environments can lead to changes in the structural integrity of cell membranes, impacting various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can participate in enzyme inhibition or activation, depending on the specific biochemical context . The vinyl group in this compound allows it to form covalent bonds with certain enzymes, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but its degradation can occur under specific environmental factors . Long-term exposure to this compound has been observed to affect cellular function, with potential implications for in vitro and in vivo studies. The stability and degradation of this compound are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact becomes significant only above certain concentrations. Understanding these dosage effects is crucial for evaluating the safety and efficacy of this compound in biomedical applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments. The distribution of this compound can affect its biochemical activity and the overall cellular response to this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications This compound can be directed to specific compartments or organelles, where it exerts its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylnaphthalene can be synthesized through several methods:
Alkylation and Dehydrogenation: One common method involves the alkylation of naphthalene to produce 2-ethylnaphthalene, followed by dehydrogenation to yield this compound.
Oxidation and Dehydration: Another method includes the oxidation of naphthalene derivatives followed by dehydration to introduce the vinyl group.
Reduction and Dehydration: A patented method involves reducing the carbonyl group of 2-acetyl-naphthalene to a hydroxyl group, followed by dehydration in the presence of a polymerization inhibitor and a catalyst.
Industrial Production Methods: The industrial production of this compound typically follows the reduction and dehydration method due to its high yield, minimal side reactions, and suitability for large-scale production .
Chemical Reactions Analysis
2-Vinylnaphthalene undergoes various chemical reactions, including:
Polymerization: It can undergo cationic polymerization to form polymers with low molecular weights. This reaction is often catalyzed by Lewis acids such as titanium tetrachloride.
Photopolymerization: In the solid state, this compound can undergo photopolymerization upon UV irradiation, leading to the formation of polymers and cyclodimers.
Radical Polymerization: Atom transfer radical polymerization (ATRP) can be used to synthesize poly(this compound) in the solid state.
Common Reagents and Conditions:
Cationic Polymerization: Catalysts like titanium tetrachloride in dichloromethane.
Photopolymerization: UV irradiation in the presence of a mercury lamp.
Radical Polymerization: Copper-based catalysts and activated haloalkanes.
Major Products:
Polymers: Poly(this compound) and its copolymers.
Cyclodimers: Formed during photopolymerization.
Scientific Research Applications
2-Vinylnaphthalene has several applications in scientific research:
Polymer Chemistry: It is used to synthesize various copolymers, such as poly(sodium styrenesulfonate-co-2-vinylnaphthalene) and poly(this compound-alt-maleic acid)-graft-polystyrene. These copolymers find applications as photoactive polymer micelles and stabilizers for polystyrene latexes.
Material Science: Due to its unique electronic properties, this compound is used in the development of materials with high refractive indices and low dielectric losses.
Biological Research: It is employed in studies involving excimer fluorescence as a molecular probe of polymer blend compatibility.
Comparison with Similar Compounds
2-Vinylnaphthalene can be compared with other vinyl-substituted aromatic compounds:
1-Vinylnaphthalene: Similar to this compound but with the vinyl group at the first position.
Vinylbenzene (Styrene): A simpler vinyl-substituted aromatic compound.
Vinylpyridine: Another vinyl-substituted aromatic compound used in polymer chemistry.
Uniqueness: this compound’s unique combination of a naphthalene ring and a vinyl group provides it with distinct electronic properties, making it valuable in applications requiring high refractive indices and low dielectric losses .
Properties
IUPAC Name |
2-ethenylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYAVSFOJVUIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28406-56-6 | |
Record name | Poly(2-vinylnaphthalene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70862435 | |
Record name | 2-Vinylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Alfa Aesar MSDS] | |
Record name | 2-Vinylnaphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9648 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
827-54-3, 28406-56-6 | |
Record name | 2-Vinylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Vinylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC177870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Vinylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-vinylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-VINYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZD8LI91N1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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